Exemestane

Description

Properties

IUPAC Name |

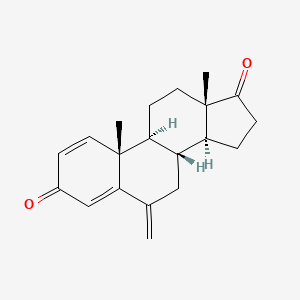

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYIZQONLCFLEV-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023037 | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Non-soluble, Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water, 6.83e-03 g/L | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

... white to slightly yellow crystalline powder | |

CAS No. |

107868-30-4 | |

| Record name | Exemestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107868-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exemestane [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107868304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exemestane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,13-dimethyl-6-methylidene-7,8,9,10,11,12,13,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY22HMQ4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

188-191 °C, 155.13 °C | |

| Record name | Exemestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EXEMESTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Exemestane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Irreversible Aromatase Inactivation by Exemestane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane is a potent, irreversible steroidal aromatase inhibitor widely employed in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its mechanism of action, known as "suicide inhibition," involves a complex series of events within the active site of the aromatase enzyme, leading to its permanent deactivation.[2] This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Aromatase and its Role in Estrogen Biosynthesis

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in the biosynthesis of estrogens from androgens.[3][4] In postmenopausal women, where ovarian estrogen production has ceased, aromatase in peripheral tissues such as adipose tissue, muscle, and breast tissue becomes the primary source of circulating estrogens.[2] Aromatase catalyzes the conversion of androgens like androstenedione (B190577) and testosterone (B1683101) into estrone (B1671321) and estradiol (B170435), respectively.[3] The proliferation of many breast cancers is estrogen-dependent, making aromatase a critical target for therapeutic intervention.[2]

The Mechanism of Irreversible Inactivation by this compound

This compound is a mechanism-based inactivator, also referred to as a "suicide inhibitor."[2] It is a structural analog of the natural aromatase substrate, androstenedione, which allows it to competitively bind to the enzyme's active site.[5] Once bound, the aromatase enzyme initiates its catalytic cycle on this compound, treating it as a substrate.[2] This process, however, does not lead to the formation of a typical product. Instead, it converts this compound into a highly reactive intermediate.[2][5] This intermediate then forms a stable, covalent bond with a nucleophilic residue within the active site of the aromatase enzyme, leading to its irreversible inactivation.[2] This permanent deactivation of the enzyme effectively halts estrogen synthesis.

Proposed Biochemical Pathway of this compound Inactivation

While the precise, step-by-step chemical transformation of this compound within the aromatase active site is a subject of ongoing research, a plausible mechanism has been proposed based on experimental evidence.[3] The process is thought to involve the following key steps:

-

Binding: this compound, due to its structural similarity to androstenedione, binds to the active site of the aromatase enzyme.

-

Enzymatic Oxidation: The cytochrome P450 catalytic activity of aromatase initiates an oxidation reaction on the this compound molecule, likely at the C19 methyl group, similar to the initial steps of androgen aromatization.[3]

-

Formation of a Reactive Intermediate: This enzymatic processing does not proceed to full aromatization. Instead, it is hypothesized to generate a reactive electrophilic intermediate.[3]

-

Covalent Adduct Formation: The reactive intermediate then undergoes a nucleophilic attack from a nearby amino acid residue in the active site, forming a stable covalent bond and thus permanently inactivating the enzyme.[2]

The following diagram illustrates the proposed signaling pathway of aromatase inhibition by this compound.

Key Active Site Residues

Site-directed mutagenesis studies have identified several amino acid residues within the aromatase active site that are crucial for the binding of substrates and the mechanism of inactivation by this compound. These include:

-

E302, D309, and S478: These residues are believed to participate in the suicide inhibition mechanism of this compound.[3]

-

W224: Mutation of this residue has been shown to eliminate the time-dependent inhibition by this compound, suggesting its involvement in the formation of the reactive intermediate.

Quantitative Data on Aromatase Inactivation

The potency of this compound and its metabolites in inhibiting aromatase activity is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values for Aromatase Inhibition by this compound and its Metabolites

| Compound | IC50 (nM) | Cell/Enzyme Source | Reference |

| This compound | 27 | Human Placental Aromatase | [] |

| 17β-hydroxy-exemestane | 69 | Human Placental Aromatase | [] |

| 6-spirooxirane derivative | 206 | Human Placental Aromatase | [] |

| 6β-hydroxymethyl derivative | 295 | Human Placental Aromatase | [] |

| 6-hydroxymethyl derivative | 2,300 | Human Placental Aromatase | [] |

| 6β-carboxy derivative | 7,200 | Human Placental Aromatase | [] |

| This compound | 1,300 ± 280 | HEK293 cells overexpressing aromatase | [5] |

| 17β-dihydrothis compound (17β-DHE) | 9,200 ± 2,700 | HEK293 cells overexpressing aromatase | [5] |

| This compound-cysteine conjugate (EXE-cys) | 16,000 ± 10,000 | HEK293 cells overexpressing aromatase | [5] |

Table 2: Kinetic Parameters of this compound Inactivation

| Parameter | Value | Cell/Enzyme Source | Reference |

| Ki | 26 nM | Human Placental Aromatase | [7] |

| t1/2 for inactivation | 13.9 min | Human Placental Aromatase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aromatase inactivation by this compound.

Expression and Purification of Recombinant Human Aromatase

Purpose: To obtain a sufficient quantity of pure and active aromatase for in vitro assays.

Principle: A recombinant form of human aromatase is expressed in Escherichia coli and purified using affinity chromatography.

Methodology:

-

Construct Preparation: A cDNA encoding human aromatase (potentially with modifications such as N-terminal deletions or affinity tags like 6xHis to improve expression and purification) is cloned into a suitable bacterial expression vector (e.g., pET vector).[1]

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis and Solubilization: Bacterial cells are harvested and lysed. The membrane-bound aromatase is solubilized using detergents.

-

Affinity Chromatography: The solubilized protein is purified using nickel-agarose affinity chromatography for His-tagged proteins.[1]

-

Elution and Renaturation: The purified enzyme is eluted from the column. A renaturation process during chromatography can help in recovering active enzyme.[1]

-

Characterization: The purity of the enzyme is assessed by SDS-PAGE. The activity and kinetic parameters (Km) are determined using an appropriate assay.[1]

Aromatase Activity Assays

Purpose: To measure the catalytic activity of aromatase by quantifying the release of tritiated water from a radiolabeled substrate.[9]

Principle: The aromatization of [1β-³H]-androstenedione by aromatase involves the stereospecific removal of the tritium (B154650) atom at the 1β position, which is released as ³H₂O.[9][10] The amount of radioactivity in the aqueous phase after separation from the steroid substrate is proportional to the enzyme activity.[9]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the aromatase enzyme source (e.g., purified recombinant enzyme, placental microsomes), a NADPH-generating system (as aromatase requires NADPH as a cofactor), and the tritiated substrate, [1β-³H]-androstenedione, in a suitable buffer.[11]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction, typically by adding a strong acid or by cooling. Separate the tritiated water from the unreacted substrate and steroid products by extraction with an organic solvent (e.g., chloroform (B151607) or methylene (B1212753) chloride).[12]

-

Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.[12]

-

Calculation: Calculate the aromatase activity based on the amount of ³H₂O produced per unit time per amount of enzyme.

The following diagram outlines the workflow for a tritiated water release assay.

Purpose: To provide a high-throughput method for screening aromatase inhibitors by measuring a fluorescent product.[13][14]

Principle: A non-fluorescent substrate is converted by aromatase into a highly fluorescent product. The increase in fluorescence intensity over time is proportional to the enzyme activity.

Methodology:

-

Reagent Preparation: Prepare solutions of the fluorogenic substrate, aromatase enzyme, NADPH-generating system, and test compounds (inhibitors) in an appropriate assay buffer.[13]

-

Assay Plate Setup: In a microplate, add the enzyme, buffer, and either the test compound or vehicle control. Pre-incubate to allow for inhibitor binding.[13]

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NADPH.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode over a defined period at a constant temperature (e.g., 37°C).[13]

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Determination of Irreversible Inhibition Kinetics (kinact and KI)

Purpose: To characterize the kinetic parameters of an irreversible inhibitor, including the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[7][15]

Principle: The enzyme is incubated with various concentrations of the irreversible inhibitor for different time periods. The remaining enzyme activity is then measured. The observed rate of inactivation (kobs) is determined at each inhibitor concentration, and these values are then plotted against the inhibitor concentration to determine kinact and KI.[16]

Methodology:

-

Pre-incubation: Pre-incubate the aromatase enzyme with a range of concentrations of this compound for various time points.

-

Activity Assay: At each time point, take an aliquot of the pre-incubation mixture and dilute it into an aromatase activity assay (e.g., tritiated water release or fluorometric assay) to measure the remaining enzyme activity. The dilution should be sufficient to stop further inactivation during the activity measurement.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the KI.[16]

-

The logical relationship for determining the kinetic parameters of an irreversible inhibitor is depicted in the following diagram.

Conclusion

This compound's irreversible inactivation of aromatase is a highly effective mechanism for reducing estrogen levels in postmenopausal women, providing a cornerstone for the treatment of hormone-sensitive breast cancer. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel and more effective aromatase inhibitors. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of oncology.

References

- 1. Expression and purification of a recombinant form of human aromatase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Aromatase Enzyme by this compound Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]

- 8. Efficient expression of human aromatase (CYP19) in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. A novel method for measuring aromatase activity in tissue samples by determining estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Steroidal and Non-Steroidal Aromatase Inhibitors

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme in estrogen biosynthesis, catalyzing the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol).[1][2] In postmenopausal women, where ovarian estrogen production has ceased, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like adipose tissue, muscle, and breast tissue.[3][4] Given that a majority of breast cancers are hormone receptor-positive, meaning their growth is stimulated by estrogen, inhibiting aromatase is a cornerstone of endocrine therapy, particularly for postmenopausal women.[1][5][6]

Aromatase inhibitors (AIs) are broadly classified into two distinct categories based on their chemical structure and mechanism of action: steroidal (Type I) and non-steroidal (Type II) inhibitors.[4][7][8] This guide provides a detailed technical comparison of these two classes for researchers, scientists, and drug development professionals.

Mechanism of Action

The fundamental difference between steroidal and non-steroidal AIs lies in their interaction with the aromatase enzyme.

-

Steroidal Aromatase Inhibitors (Type I): These are androgen substrate analogues that act as mechanism-based inactivators.[4] They mimic the natural substrate, androstenedione, and bind competitively to the active site of the aromatase enzyme.[7] Following binding, the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the enzyme, permanently deactivating it.[4][7][9] This mode of action has led to them being termed "suicide inhibitors."

-

Non-Steroidal Aromatase Inhibitors (Type II): These inhibitors do not share the steroidal backbone of the natural substrate.[10] They typically contain a triazole functional group that binds non-covalently and reversibly to the heme prosthetic group of the cytochrome P450 component of the aromatase enzyme.[4][8][9] This interaction competitively blocks the active site, preventing the binding and subsequent aromatization of the androgen substrate.[1][8]

Chemical Structure

-

Steroidal AIs: As their name suggests, these compounds possess a steroidal scaffold similar to androstenedione.[7] This structural similarity is key to their ability to be recognized and processed by the enzyme's active site. The only third-generation steroidal AI in widespread clinical use is exemestane.[3][11]

-

Non-Steroidal AIs: This class lacks the four-ring steroid structure. The third-generation agents, anastrozole (B1683761) and letrozole (B1683767), are triazole derivatives.[4][12] Their specificity and high potency stem from the interaction of the triazole nitrogen with the enzyme's heme iron atom.[4]

Generations of Aromatase Inhibitors

The development of AIs has progressed through several generations, with each iteration offering improved potency and specificity.[4][8]

-

First Generation: Included the non-steroidal aminoglutethimide (B1683760) and the steroidal testolactone. These were associated with problematic side effects due to a lack of specificity, as they also inhibited the production of other adrenal steroids like cortisol.[3][13]

-

Second Generation: Included agents like the non-steroidal fadrozole (B1662666) and the steroidal formestane. These offered improved specificity and fewer adverse effects than the first generation but have been largely supplanted.[3][14]

-

Third Generation: This class includes the non-steroidal inhibitors anastrozole and letrozole, and the steroidal inactivator this compound.[3][12] These drugs are highly potent and selective, capable of suppressing whole-body aromatization by approximately 98% or more.[3][15] They are the current standard of care in many clinical settings.[3][6]

Clinical Applications and Efficacy

Both classes of third-generation AIs are primarily used for the treatment of hormone receptor-positive breast cancer in postmenopausal women in both early and advanced stages.[6][9][16]

-

Adjuvant Therapy: Large clinical trials have demonstrated that AIs, used as initial therapy or sequentially after tamoxifen (B1202), improve disease-free survival compared to tamoxifen alone.[6]

-

Metastatic Disease: AIs are established as the first-line hormonal therapy of choice for estrogen-receptor-positive, postmenopausal metastatic breast cancer, showing superiority over tamoxifen.[3][12]

-

Neoadjuvant Setting: Studies have shown high response rates with AIs used preoperatively, with letrozole demonstrating the greatest reduction in tumor volume in some analyses.[3]

-

Chemoprevention: Anastrozole and this compound are also used to reduce the risk of breast cancer in high-risk postmenopausal women.[17]

-

Cross-Resistance: Partial non-cross-resistance between the two classes has been observed.[9] Patients who progress on a non-steroidal AI may still respond to the steroidal AI this compound, suggesting that switching between classes can provide additional clinical benefit.[3][9]

Side Effect Profiles

The adverse effects of AIs are primarily a consequence of profound estrogen deprivation.[18] While the side effect profiles are broadly similar, some differences have been noted between the two classes.

-

Musculoskeletal Effects: Arthralgia (joint pain) and bone loss are common side effects for all AIs.[18] The reduction in estrogen disrupts bone homeostasis, leading to an increased risk of osteoporosis and fractures.[19] Some evidence from preclinical studies and meta-analyses suggests that the steroidal AI this compound may have a less detrimental effect on bone health compared to non-steroidal AIs, possibly due to its androgenic properties, though clinical trial evidence is not definitive.[17][19][20]

-

Cardiovascular Effects: An increased risk of cardiovascular events is considered a class effect.[18]

-

Other Common Side Effects: Hot flashes, vaginal dryness, and fatigue are also frequently reported.[17][18]

-

Specificity: Unlike first-generation AIs, third-generation agents are highly selective and do not significantly affect the synthesis of cortisol or aldosterone, thus avoiding the need for glucocorticoid replacement.[14]

Data Presentation

Table 1: Comparison of Steroidal and Non-Steroidal Aromatase Inhibitors

| Feature | Steroidal AIs (Type I) | Non-Steroidal AIs (Type II) |

| Mechanism | Irreversible, covalent binding (Inactivator)[1][7][9] | Reversible, competitive binding (Inhibitor)[1][8][9] |

| Binding Target | Enzyme's substrate-binding site[4][7] | Heme prosthetic group of the enzyme[4][8] |

| Chemical Structure | Androgen substrate analogue[4][7] | Typically triazole-based, non-steroidal[4][8] |

| Examples | This compound (Aromasin®)[3], Formestane[4] | Anastrozole (Arimidex®), Letrozole (Femara®)[3] |

| Cross-Resistance | Partial non-cross-resistance observed; can be effective after NSAI failure[3][9] | Partial non-cross-resistance observed[9] |

Table 2: In Vitro Inhibitory Potency of Aromatase Inhibitors

| Compound | Type | IC50 Value | Ki Value | Source |

| Letrozole | Non-Steroidal | 7.27 nM | 1.6 nM | [21] |

| Vorozole (B144775)* | Non-Steroidal | 4.17 nM | 0.9 nM | [21] |

| Anastrozole | Non-Steroidal | ~20 nM | - | [22] |

| This compound | Steroidal | 0.114 µM (94.73% of reference) | - | [23] |

| 4-OH-Androstenedione | Steroidal | 0.88 µM (for Estrogen production) | - | [13] |

| CGS 16949A (Fadrozole) | Non-Steroidal | 0.03 µM (for Estrogen production) | - | [13] |

| Aminoglutethimide | Non-Steroidal | 13 µM (for Estrogen production) | - | [13] |

| Note: The development of vorozole was terminated.[3] |

Table 3: Clinical Efficacy Data from Key Adjuvant Trials

| Trial | Comparison | Key Finding | Source |

| ATAC | Anastrozole vs. Tamoxifen vs. Combination | Anastrozole showed superior disease-free survival (DFS) compared to tamoxifen. | [18] |

| BIG 1-98 | Letrozole vs. Tamoxifen (and sequential strategies) | Letrozole monotherapy significantly improved DFS and reduced the risk of distant recurrence compared to tamoxifen. | [6] |

| IES | Switch to this compound vs. Continue Tamoxifen (after 2-3 yrs) | Switching to this compound improved DFS and showed a small survival advantage. | [6] |

| ALTTO | Aromatase Inhibitors vs. SERMs (in HR+/HER2+ patients) | AIs were associated with improved DFS and time to distant recurrence compared to SERMs. | [24] |

Experimental Protocols

Tritiated Water-Release Assay (Biochemical Aromatase Activity)

This is a classic and widely used biochemical assay to directly measure aromatase enzyme activity and its inhibition.

-

Principle: The assay measures the release of tritiated water (³H₂O) during the aromatization of a specifically labeled androgen substrate, [1-β-³H(N)]-androst-4-ene-3,17-dione. The removal of the 1β-³H is a stereospecific and rate-limiting step in the estrogen synthesis pathway.

-

Methodology:

-

Enzyme Source: Microsomes prepared from human placenta, aromatase-transfected cells (e.g., MCF-7aro), or other relevant tissues are used as the source of the enzyme.

-

Reaction Mixture: The enzyme preparation is incubated in a buffered solution containing the tritiated androgen substrate and an NADPH-generating system (as aromatase is an NADPH-dependent enzyme).

-

Inhibitor Addition: To test for inhibitory activity, various concentrations of the test compound (e.g., steroidal or non-steroidal AI) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).

-

Separation: The reaction is stopped, and the unreacted substrate is separated from the aqueous phase containing the released ³H₂O. This is typically achieved by adding an equal volume of a charcoal-dextran suspension, which adsorbs the hydrophobic steroid substrate.

-

Quantification: After centrifugation to pellet the charcoal, the radioactivity in the supernatant (containing ³H₂O) is measured using a liquid scintillation counter.

-

Data Analysis: The amount of ³H₂O produced is proportional to the aromatase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[25]

-

Cell-Based Aromatase Inhibition Assay (e.g., AroER Tri-Screen)

This high-throughput screening method assesses aromatase inhibition within a cellular context, providing insights into compound bioavailability and metabolism.

-

Principle: The assay utilizes a genetically modified cell line, typically an estrogen receptor (ER)-positive breast cancer cell line (e.g., MCF-7), that is stably transfected with both the aromatase enzyme and an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[25] When the cells are supplied with an androgen substrate (testosterone), the endogenous aromatase converts it to estradiol (B170435). The newly synthesized estradiol then binds to the ER, activating the transcription of the luciferase reporter gene. An aromatase inhibitor will block this process, leading to a decrease in the luciferase signal.

-

Methodology:

-

Cell Culture: The AroER reporter cells are seeded into multi-well plates (e.g., 96- or 1536-well) and allowed to attach.

-

Compound Treatment: Cells are treated with the test compounds across a range of concentrations.

-

Tri-Screen Protocol: To distinguish between aromatase inhibition and ER antagonism, three parallel screens are performed:

-

Screen A (AI Screen): Cells are co-treated with the test compound and a saturating concentration of testosterone. A decrease in signal indicates either aromatase inhibition or ER antagonism.

-

Screen B (ER Antagonist Screen): Cells are co-treated with the test compound and 17β-estradiol (E2). A decrease in signal indicates ER antagonism.

-

Screen C (ER Agonist Screen): Cells are treated with the test compound alone. An increase in signal indicates ER agonistic activity.

-

-

Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for substrate conversion, ER binding, and reporter gene expression.

-

Signal Detection: A luciferase substrate is added to the wells, and the resulting luminescence is measured with a plate reader.

-

Data Analysis: A compound is identified as a specific aromatase inhibitor if it reduces the signal in Screen A but not in Screen B or C.[25]

-

Mandatory Visualizations

Caption: Mechanism of action for steroidal and non-steroidal aromatase inhibitors.

Caption: Workflow for the tritiated water-release aromatase inhibition assay.

Caption: Signaling pathways involved in acquired resistance to aromatase inhibitors.

References

- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aromatase inhibitors in the treatment of breast cancer in post-menopausal female patients: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidal aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]

- 9. Aromatase inhibitors: are there differences between steroidal and nonsteroidal aromatase inhibitors and do they matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding features of steroidal and nonsteroidal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Nonsteroidal and steroidal aromatase inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vitro method to determine the selective inhibition of estrogen biosynthesis by aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. drugs.com [drugs.com]

- 17. Aromatase Inhibitors List for Breast Cancer Treatment - GoodRx [goodrx.com]

- 18. benchchem.com [benchchem.com]

- 19. karger.com [karger.com]

- 20. ASCO – American Society of Clinical Oncology [asco.org]

- 21. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. targetedonc.com [targetedonc.com]

- 25. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]

The In-Vivo Journey of Exemestane: A Deep Dive into its Pharmacokinetics and Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Exemestane (Aromasin®), a potent and irreversible steroidal aromatase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Executive Summary

This compound is a crucial therapeutic agent in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This guide elucidates the complex processes that govern its journey from administration to elimination, providing a foundational understanding for further research and clinical application. This compound acts as a "suicide inhibitor" by irreversibly binding to and inactivating the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[2][3][] This mechanism effectively suppresses circulating estrogen levels, a key driver for certain breast cancers.[3][]

Pharmacokinetics: A Quantitative Perspective

This compound is rapidly absorbed orally, though it undergoes a significant first-pass effect in the liver.[2][5] Its pharmacokinetic parameters can be influenced by factors such as food intake and patient population.[5][6]

Absorption and Distribution

Following oral administration, this compound is quickly absorbed from the gastrointestinal tract.[2][7] Peak plasma concentrations are typically reached within 1 to 2.9 hours.[2][7] The presence of food, particularly a high-fat meal, can increase the absorption of this compound, leading to higher peak plasma concentrations (Cmax) and area under the curve (AUC).[5][8] this compound is highly lipophilic, contributing to its rapid absorption and extensive tissue distribution.[5] It is approximately 90% bound to plasma proteins.[2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from various studies.

Table 1: Pharmacokinetic Parameters of a Single 25 mg Oral Dose of this compound in Healthy Postmenopausal Women

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 17.5 ± 4.5 (Fasting) | [6] |

| 27.8 ± 10.4 (Fed) | [6] | |

| tmax (h) | 1.3 ± 0.5 (Fasting) | [6] |

| 2.2 ± 1.1 (Fed) | [6] | |

| AUC (ng·h/mL) | 75.4 ± 24.5 (Fasting) | [6] |

| 104.9 ± 44.8 (Fed) | [6] | |

| Terminal Half-life (t½) (h) | ~24 | [2][7] |

Table 2: Pharmacokinetic Parameters of a Single 25 mg Oral Dose of this compound in Young Males

| Parameter | Value (Mean ± SD) | Reference |

| Cmax (ng/mL) | 16.1 ± 6.2 | [9] |

| tmax (h) | 1.0 (Median) | [9] |

| AUC (ng·h/mL) | 85.1 ± 39.8 | [9] |

| Terminal Half-life (t½) (h) | 8.9 | [9] |

Metabolism: Pathways and Key Players

This compound is extensively metabolized in the liver, with less than 1% of the dose excreted as the unchanged drug in urine.[5] The primary metabolic pathways involve oxidation and reduction.[7]

Phase I Metabolism

The initial steps in this compound's metabolism are primarily mediated by cytochrome P450 (CYP) enzymes and aldo-keto reductases.[2][7]

-

Oxidation: The methylene (B1212753) group at position 6 is oxidized, a reaction primarily catalyzed by CYP3A4.[1][2] This leads to the formation of 6-hydroxymethylthis compound (MII).[1]

-

Reduction: The 17-keto group is reduced to an alcohol by aldo-keto reductases, forming 17-hydrothis compound (MI), which is an active metabolite.[1][10] Multiple CYP isoforms, including CYP1A1/2 and CYP4A11, are also involved in the formation of MI.[1]

Phase II Metabolism

Following Phase I reactions, this compound and its metabolites undergo further conjugation.[11] A significant pathway is glutathionylation, followed by conversion to stable cysteine conjugates.[11] Glucuronidation of the 17-hydroxyl group of 17-hydrothis compound also occurs.[11] The major circulating metabolites are cysteine conjugates of this compound and 17β-dihydrothis compound (17β-DHE), and the 17β-DHE glucuronide.[11]

Metabolic Pathway Diagram

Caption: Metabolic pathway of this compound.

Excretion

The elimination of this compound and its metabolites occurs through both renal and fecal routes.[2] Following administration of radiolabeled this compound, approximately 42% of the radioactivity is recovered in the urine and 42% in the feces over a one-week period.[5] The terminal elimination half-life is approximately 24 hours.[2][7]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques employed.[1][10]

Sample Preparation and Analysis Workflow

A generalized workflow for the analysis of this compound from plasma or urine samples is depicted below.

Caption: Generalized experimental workflow for this compound analysis.

Detailed Methodologies

5.2.1 Sample Preparation (Protein Precipitation)

-

To a small aliquot of plasma (e.g., 100 µL), an internal standard is added.

-

A precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma sample to precipitate proteins.[12]

-

The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[12]

-

The resulting supernatant, containing the analyte and internal standard, is collected for analysis.[12]

5.2.2 High-Performance Liquid Chromatography (HPLC)

-

Column: A reversed-phase C18 column is commonly used.[13]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[13]

-

Detection: UV detection at a wavelength of approximately 247-249 nm is employed for quantification.[13]

-

Flow Rate: A flow rate of around 1.0-1.2 mL/min is generally used.[13]

5.2.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray ionization (ESI) in the positive mode is often used.[10]

-

Detection: Selected Reaction Monitoring (SRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[10] For example, a transition of m/z 297.0 → 121.0 can be used for this compound.[10]

Conclusion

This technical guide has provided a detailed examination of the in-vivo pharmacokinetics and metabolism of this compound. The quantitative data presented in a structured format, along with the elucidation of metabolic pathways and experimental methodologies, offers a valuable resource for the scientific community. A thorough understanding of these fundamental aspects is paramount for optimizing therapeutic strategies, exploring potential drug-drug interactions, and guiding the development of future aromatase inhibitors.

References

- 1. In vitro cytochrome P450-mediated metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A predictive model for this compound pharmacokinetics/pharmacodynamics incorporating the effect of food and formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound: A Breakthrough Aromatase Inhibitor Treatment for Advanced Breast Cancer_Chemicalbook [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of the Aromatase Enzyme by this compound Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

Exemestane's Effects on Estrogen Receptor-Positive Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exemestane, a third-generation steroidal aromatase inhibitor, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. Its primary mechanism of action involves the irreversible "suicide inhibition" of the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens. This guide provides a comprehensive technical overview of this compound's effects on ER+ cell lines, focusing on its impact on cell viability, cell cycle progression, and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this critical area of oncology.

Mechanism of Action

This compound functions as an irreversible, steroidal inhibitor of aromatase, the enzyme that catalyzes the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol)[1][2][3]. In postmenopausal women, where the primary source of estrogen is peripheral tissues, this compound effectively depletes circulating estrogen levels by 85-95%, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their growth and proliferation[1][4].

The inhibition mechanism is known as "suicide inhibition," where this compound acts as a false substrate for the aromatase enzyme. Upon binding to the active site, this compound is converted into a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to its permanent inactivation[2][4].

Effects on Cell Viability and Proliferation

This compound exhibits a dose- and time-dependent inhibitory effect on the proliferation of ER+ breast cancer cell lines. This anti-proliferative effect is a direct consequence of estrogen deprivation, leading to a reduction in cell viability.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various ER+ breast cancer cell lines.

| Cell Line | IC50 (µM) | Exposure Time | Assay Method | Reference |

| MCF-7 | 24.97 ± 1.773 | 72 hours | MTT Assay | [1] |

| MCF-7aro | Not explicitly stated, but significant viability reduction at 10-15 µM | 3-9 days | Not specified | [5] |

| T-47Daro | Letrozole was more effective than anastrozole; specific this compound IC50 not provided. | Not specified | Proliferation Assay | [5] |

| BT-474 | No direct IC50 for this compound found. | - | - |

Impact on Cell Cycle Progression

This compound induces cell cycle arrest, primarily at the G0/G1 phase, in ER+ breast cancer cells. By blocking the progression of cells from the G1 to the S phase of the cell cycle, this compound effectively halts cell division.

Data Presentation: Cell Cycle Distribution in MCF-7aro Cells

The following table presents the quantitative analysis of cell cycle distribution in MCF-7aro cells following treatment with this compound for 3 days.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (Testosterone) | 70.49 ± 1.37 | Not specified | Not specified | [5] |

| This compound (2.5 µM) | 75.39 ± 1.25 | Decrease observed | Decrease observed | [5] |

| This compound (5 µM) | 81.94 ± 0.25 | Decrease observed | Decrease observed | [5] |

| This compound (10 µM) | 90.30 ± 1.68 | Decrease observed | Decrease observed | [5] |

Induction of Apoptosis

In addition to inhibiting proliferation, this compound and its metabolites can induce apoptosis, or programmed cell death, in ER+ breast cancer cells. This process is a critical component of its anti-cancer activity.

Mechanism of Apoptosis

Studies indicate that this compound-induced apoptosis proceeds via the mitochondrial pathway. This involves the activation of initiator caspases, such as caspase-9, and executioner caspases. The metabolites of this compound have also been shown to induce apoptosis through the mitochondrial pathway, which involves the activation of caspase-8[1][6].

Data Presentation: Apoptosis Induction in MCF-7aro Cells

The table below quantifies the induction of apoptosis in MCF-7aro cells after treatment with this compound.

| Treatment (6 days) | Fold Increase in Annexin V Binding (vs. Control) | Reference |

| This compound (10 µM) | 2.67 (p<0.01) | [7] |

| This compound (15 µM) | 2.74 (p<0.001) | [7] |

Signaling Pathways

This compound's Effect on Estrogen Receptor Signaling

The primary effect of this compound is the depletion of estrogens, which are the ligands for the estrogen receptor. This leads to the downregulation of estrogen-responsive genes that are critical for cell proliferation and survival.

References

- 1. This compound metabolites suppress growth of estrogen receptor-positive breast cancer cells by inducing apoptosis and autophagy: A comparative study with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis and Autophagy in Breast Cancer Cells following this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Exemestane: A Technical Guide to its Signaling Pathways Beyond Aromatase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Exemestane, a steroidal aromatase inactivator, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women. Its primary mechanism of action is the irreversible inhibition of aromatase, the enzyme responsible for converting androgens to estrogens, thereby depriving cancer cells of their growth stimulus. However, a growing body of evidence reveals that the therapeutic efficacy and side-effect profile of this compound are not solely attributable to aromatase inhibition. This technical guide provides an in-depth exploration of the alternative signaling pathways modulated by this compound, offering a comprehensive resource for researchers and drug development professionals. Beyond its well-established role, this compound exhibits complex interactions with the androgen receptor (AR), demonstrates weak estrogen receptor alpha (ERα) agonism, and influences critical cellular pathways such as the PI3K/Akt/mTOR and STAT3 signaling cascades. Furthermore, its impact on bone metabolism signaling has significant clinical implications. This whitepaper synthesizes the current understanding of these non-canonical activities, presenting detailed experimental protocols, quantitative data, and visual representations of the involved signaling pathways to facilitate further research and therapeutic innovation.

Androgen Receptor (AR) Activation: An Alternative Anti-Tumorigenic Mechanism

This compound and its primary metabolite, 17-hydroxythis compound, possess the ability to bind to and activate the androgen receptor (AR). This interaction is significant as androgens can exert an inhibitory effect on the growth of ER-positive breast cancer cells, suggesting an additional layer to this compound's anti-cancer activity.

Quantitative Data: Androgen Receptor Binding Affinity

The binding affinities of this compound and its metabolite to the androgen receptor have been quantified, demonstrating a notable difference in potency.

| Compound | Target | IC50 (nM) | Reference |

| Dihydrotestosterone (DHT) | Androgen Receptor | 4.02 | [1] |

| 17-hydroxythis compound | Androgen Receptor | 10.44 | [1] |

| This compound | Androgen Receptor | >1000 (Affinity <1% of DHT) | [1] |

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds to the androgen receptor.

Objective: To quantify the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-R1881 (radioligand)

-

Unlabeled R1881 (for standard curve)

-

Test compound (e.g., this compound, 17-hydroxythis compound)

-

Dexamethasone (weak positive control)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare rat prostate cytosol containing the androgen receptor.

-

Incubate the cytosol with a fixed concentration of [³H]-R1881 and varying concentrations of the test compound or unlabeled R1881 overnight.

-

Separate the bound from the unbound radioligand.

-

Measure the amount of bound [³H]-R1881 using a liquid scintillation counter.

-

Plot the percentage of specifically bound [³H]-R1881 against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1]

Experimental Protocol: Androgen Receptor Reporter Gene Assay

This assay measures the transcriptional activity of the AR in response to a test compound.

Objective: To determine if a test compound can activate the androgen receptor and induce the expression of a reporter gene.

Cell Lines:

-

VCaP (prostate cancer cells expressing endogenous AR) or a suitable host cell line (e.g., COS-1) co-transfected with an AR expression vector.

Reagents:

-

AR expression vector (if necessary)

-

Luciferase reporter plasmid containing androgen response elements (AREs)

-

Transfection reagent

-

Test compound

-

Luciferase assay reagent

Procedure:

-

Culture cells in appropriate media.

-

Transfect the cells with the reporter plasmid (and AR expression vector if needed).

-

After transfection, treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

An increase in luciferase activity indicates AR activation.

Signaling Pathway Diagram: Androgen Receptor Signaling

Caption: Androgen Receptor (AR) Signaling Pathway Activation by this compound.

Weak Estrogen Receptor Alpha (ERα) Agonistic Activity

Paradoxically, this compound has been observed to exhibit weak estrogen-like properties at higher concentrations. It can induce ERα activity and the transcription of known estrogen-responsive genes, a phenomenon that may have clinical implications.

Quantitative Data: Induction of Estrogen-Responsive Genes

Treatment of MCF-7aro cells with this compound has been shown to induce the expression of estrogen-responsive genes.

| Gene | Treatment (1 µM this compound) | Fold Induction vs. Control | Reference |

| Progesterone Receptor (PGR) | 48 hours | ~2.5 | [2] |

| pS2 (TFF1) | 48 hours | ~2.0 | [2] |

Experimental Protocol: Estrogen Response Element (ERE) Luciferase Reporter Assay

This protocol is used to assess the estrogenic activity of a compound.

Objective: To measure the ability of a test compound to activate ERα and drive the expression of a luciferase reporter gene under the control of EREs.

Cell Lines:

-

MCF-7 or T47D breast cancer cells (endogenously express ERα).

Reagents:

-

pGL3(ERE)₃ luciferase reporter plasmid.

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Test compound (e.g., this compound).

-

17β-estradiol (E2) as a positive control.

-

Luciferase assay system.

Procedure:

-

Seed cells in 12-well plates in phenol (B47542) red-free medium supplemented with charcoal/dextran-treated FBS.

-

Transfect cells with the ERE-luciferase reporter plasmid.

-

After a 4-hour incubation, replace the transfection medium with fresh medium containing the test compound or E2.

-

Incubate for 24 hours.

-

Lyse the cells and measure luciferase activity. An increase in luminescence indicates ERα activation.[2]

Signaling Pathway Diagram: Weak Estrogenic Activity of this compound

Caption: Weak Agonistic Activity of this compound on Estrogen Receptor α (ERα).

Crosstalk with PI3K/Akt/mTOR and STAT3 Signaling Pathways

The development of resistance to aromatase inhibitors, including this compound, is often associated with the activation of alternative signaling pathways that promote cell survival and proliferation. The PI3K/Akt/mTOR and STAT3 pathways are two critical cascades implicated in this process.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol details the methodology for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Objective: To determine the effect of this compound treatment (alone or in combination with other inhibitors) on the activation of PI3K/Akt/mTOR signaling.

Cell Lines:

-

MCF-7 or other relevant breast cancer cell lines.

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-p-mTOR, anti-total mTOR, anti-p-S6K, anti-total S6K).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Treat cells with this compound and/or other compounds for the desired time.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the phosphorylated protein levels to the total protein levels.

Experimental Protocol: Immunohistochemistry (IHC) for Phosphorylated STAT3 (p-STAT3)

This protocol is for the detection and localization of activated STAT3 in tissue samples.

Objective: To assess the levels of p-STAT3 in breast tumor tissues from patients treated with this compound.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue sections.

-

Antigen retrieval solution (e.g., citrate (B86180) buffer).

-

Primary antibody against p-STAT3 (Tyr705).

-

HRP-conjugated secondary antibody.

-

DAB chromogen kit.

-

Hematoxylin for counterstaining.

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitope.

-

Block endogenous peroxidase activity.

-

Incubate with a blocking solution to prevent non-specific binding.

-

Incubate with the primary anti-p-STAT3 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Develop the signal with DAB substrate.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Analyze the staining intensity and percentage of positive cells.[3][4]

Signaling Pathway Diagram: PI3K/Akt/mTOR and STAT3 Crosstalk

Caption: PI3K/Akt/mTOR and STAT3 Signaling Pathways Implicated in this compound Resistance.

Impact on Bone Metabolism Signaling

A well-documented effect of this compound, secondary to estrogen deprivation, is the alteration of bone metabolism. This leads to an increase in bone turnover, with a subsequent decrease in bone mineral density (BMD) and an elevated risk of fractures.

Quantitative Data: Effect on Bone Turnover Markers

Clinical studies have quantified the changes in bone turnover markers in postmenopausal women treated with this compound.

| Marker | Treatment | Change from Baseline (at 24 months) | Reference |

| CTX (resorption) | This compound | +20% (not significant) | [5] |

| P1NP (formation) | This compound | -2% (not significant) | [5] |

| CTX (resorption) | Tamoxifen | -40% (significant) | [5] |

| P1NP (formation) | Tamoxifen | -48% (significant) | [5] |

Note: The comparison with tamoxifen, which has a protective effect on bone, highlights the relative increase in bone turnover with this compound.

Experimental Protocol: Measurement of Bone Turnover Markers

This protocol describes the methods used in clinical trials to assess the impact of this compound on bone health.

Objective: To measure changes in serum and urine markers of bone formation and resorption in patients undergoing this compound therapy.

Patient Population:

-

Postmenopausal women with ER+ breast cancer.

Markers:

-

Bone Formation: Procollagen type I N-terminal propeptide (P1NP), bone-specific alkaline phosphatase (BSAP), osteocalcin.

-

Bone Resorption: C-terminal telopeptide of type I collagen (CTX), N-terminal telopeptide of type I collagen (NTX).

Procedure:

-

Collect fasting serum and/or urine samples at baseline and at specified intervals during treatment (e.g., 3, 6, 12, 24 months).

-

Analyze the samples using validated immunoassays for each specific bone turnover marker.

-

Measure bone mineral density (BMD) at baseline and annually using dual-energy X-ray absorptiometry (DXA) of the lumbar spine and hip.

-

Correlate changes in bone turnover markers with changes in BMD.[5][6]

Logical Relationship Diagram: this compound's Effect on Bone Metabolism

Caption: Logical Flow of this compound's Impact on Bone Metabolism.

Cell Culture Protocols for In Vitro Studies

The investigation of this compound's effects on signaling pathways heavily relies on in vitro models using breast cancer cell lines.

Protocol: Culturing MCF-7 and T47D Cells

Objective: To maintain and passage MCF-7 and T47D breast cancer cell lines for use in experiments with this compound.

Media:

-

MCF-7: MEM supplemented with 10% FBS, 0.01 mg/ml insulin, and 1% penicillin/streptomycin.[7]

-

T47D: RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin.

Culture Conditions:

-

Temperature: 37°C

-

CO₂: 5%

-

Humidity: 95%

Subculturing:

-

When cells reach 80-90% confluency, remove the culture medium.

-

Wash the cell monolayer with PBS.

-

Add trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Seed new culture flasks at the desired split ratio (e.g., 1:3 to 1:6).

For Hormone Deprivation Experiments:

-

Use phenol red-free medium.

-

Supplement with charcoal/dextran-stripped FBS to remove endogenous steroids.

-

Starve cells in hormone-free medium for at least 72 hours before treatment.[8]

Conclusion

The biological activity of this compound extends far beyond its primary function as an aromatase inhibitor. Its ability to activate the androgen receptor, exert weak estrogenic effects, and intersect with crucial survival pathways like PI3K/Akt/mTOR and STAT3, paints a more complex and nuanced picture of its mechanism of action. Furthermore, its profound impact on bone metabolism is a critical consideration in its clinical application. A thorough understanding of these off-target effects is paramount for the rational design of combination therapies to overcome resistance, for the development of novel therapeutics with improved efficacy and safety profiles, and for optimizing the management of its side effects. This technical guide provides a foundational resource for researchers and clinicians working to unravel the full therapeutic potential of this compound and to develop the next generation of endocrine therapies for breast cancer.

References

- 1. The beneficial androgenic action of steroidal aromatase inactivators in estrogen-dependent breast cancer after failure of nonsteroidal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the weak estrogen receptor α agonistic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. p-STAT3 expression in breast cancer correlates negatively with tumor size and HER2 status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of steroidal and nonsteroidal aromatase inhibitors on markers of bone turnover in healthy postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elabscience.com [elabscience.com]

- 8. genome.ucsc.edu [genome.ucsc.edu]

Investigating the Androgenic Effects of Exemestane In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exemestane, a steroidal aromatase inhibitor, is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. While its primary mechanism of action is the irreversible inhibition of estrogen synthesis, a growing body of in vitro evidence reveals that this compound and its metabolites possess androgenic properties. This technical guide provides an in-depth analysis of the in vitro androgenic effects of this compound, summarizing key quantitative data, detailing experimental protocols for assessing androgenicity, and visualizing the underlying molecular pathways. Understanding these off-target effects is crucial for a comprehensive grasp of this compound's biological activity and for the development of future therapeutic strategies.

Introduction

This compound is a third-generation aromatase inactivator, structurally related to the natural substrate androstenedione.[] It effectively suppresses estrogen production in peripheral tissues by irreversibly binding to and inactivating the aromatase enzyme, a process often termed "suicide inhibition."[] This reduction in circulating estrogen is pivotal in inhibiting the growth of ER+ breast cancers.

However, beyond its well-established role as an aromatase inhibitor, this compound's steroidal structure raises questions about its potential interaction with other steroid hormone receptors. Indeed, in vitro studies have demonstrated that while this compound itself has a low affinity for the androgen receptor (AR), its major metabolite, 17-hydrothis compound (17-HEXE), exhibits significant androgenic activity.[2][3] This guide delves into the experimental evidence characterizing the in vitro androgenic profile of this compound and its metabolites.

Androgenic Activity of this compound and its Metabolites: Quantitative Analysis

The androgenic potential of this compound and its primary metabolite, 17-hydrothis compound, has been quantified through various in vitro assays. The data consistently demonstrates that 17-hydrothis compound is a potent androgen receptor agonist, while the parent compound, this compound, shows weaker activity.

| Compound | Assay Type | Cell Line | Endpoint | Result | Reference |

| This compound | Androgen Receptor Binding | - | IC50 | >10,000 nM | [3] |

| 17-hydrothis compound | Androgen Receptor Binding | - | IC50 | 10.44 nM | [3] |

| Dihydrotestosterone (DHT) | Androgen Receptor Binding | - | IC50 | 4.02 nM | [3] |

| This compound | AR Transcriptional Activation | U2-OS | Reporter Gene Assay | Significant activation | [3] |

| 17-hydrothis compound | AR Transcriptional Activation | T47D | Reporter Gene Assay | ARE(5x)-regulated activity | [4] |

| This compound | Cell Proliferation | T-47D | DNA-based assay | No significant effect | [4] |

| 17-hydrothis compound | Cell Proliferation (low conc.) | T47D | DNA-based assay | Stimulated growth via AR | [4] |

| This compound & 17-hydrothis compound | Tumor Growth Inhibition | In vitro (human samples) | Ki67 staining | >90% inhibition with ≥20% HEXE | [5] |

Experimental Protocols for Assessing Androgenicity

A variety of in vitro assays are employed to characterize the androgenic and antiandrogenic activity of chemical compounds.[6] These bioassays are crucial for screening and understanding the mechanisms of action of drugs like this compound.[7]

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known androgen for binding to the AR.

Methodology:

-

Receptor Source: Purified recombinant human AR ligand-binding domain is utilized.[4]

-

Ligand: A fluorescently labeled androgen, such as Fluormone AL Green, is used as the tracer.[4]

-

Procedure:

-

A constant concentration of the AR and the fluorescent ligand are incubated in a multi-well plate.

-

Increasing concentrations of the test compound (e.g., this compound, 17-hydrothis compound) or a known androgen (e.g., DHT) are added.

-

The plate is incubated to allow for competitive binding to reach equilibrium.

-

-

Detection: The degree of fluorescence polarization is measured. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50) is calculated.

AR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene.[8]

Methodology:

-

Cell Lines: Mammalian cell lines that endogenously express AR (e.g., T47D, ZR-75-1) or are engineered to express AR (e.g., U2-OS) are used.[3][4]

-

Reporter System: Cells are transfected with a plasmid containing an androgen response element (ARE) upstream of a reporter gene, such as luciferase.[4][8]

-

Procedure:

-

Cells are seeded in multi-well plates and cultured in steroid-free medium.

-

Cells are treated with various concentrations of the test compound. A known androgen (e.g., R1881, a synthetic androgen) is used as a positive control, and an antiandrogen (e.g., bicalutamide) can be used to confirm AR-mediated effects.[4]

-

Following an incubation period (e.g., 24-44 hours), cells are lysed.[4]

-

-

Detection: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

-

Data Analysis: The fold induction of reporter gene activity relative to a vehicle control is calculated.

Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of androgen-sensitive cell lines.

Methodology:

-

Cell Lines: Androgen-responsive breast cancer cell lines such as T47D are suitable for this assay.[4]

-

Procedure:

-

Detection: Cell proliferation can be quantified using various methods, such as DNA-binding fluorescent dyes (e.g., Hoechst 33258) or MTT assays.[4][9]

-

Data Analysis: The change in cell number or metabolic activity is measured and compared to control-treated cells. Growth EC50 values can be calculated.[4]

Signaling Pathways and Experimental Workflows

Androgenic Signaling Pathway of this compound Metabolites

The androgenic effects of this compound are primarily mediated by its metabolite, 17-hydrothis compound, through the classical androgen receptor signaling pathway.

Caption: Androgenic signaling of this compound's metabolite.

Experimental Workflow for In Vitro Androgenicity Testing

A logical workflow is essential for the comprehensive in vitro evaluation of a compound's potential androgenic effects.

Caption: Workflow for in vitro androgenicity assessment.

Discussion and Implications